An In-depth Technical Guide to 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
Foreword
As a Senior Application Scientist, my experience has shown that the strategic value of a chemical intermediate is defined by its synthetic accessibility, predictable reactivity, and versatile functionalization potential. 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is a prime exemplar of such a molecule. Its sterically hindered, electronically modulated pyridine core, adorned with three distinct and orthogonally reactive functional groups, presents a powerful scaffold for the construction of complex molecular architectures. This guide is designed for the practicing researcher and drug development professional, offering not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring both reproducibility and avenues for further innovation.
Compound Profile and Physicochemical Properties
5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is a polysubstituted pyridine derivative. The strategic placement of a bulky tert-butyl group ortho to a bromine atom, and a chloro and cyano group at the 2- and 3-positions respectively, creates a unique electronic and steric environment. This substitution pattern is not arbitrary; it is designed to allow for selective, sequential chemical transformations.
| Property | Value | Source |
| CAS Number | 1800593-94-7 | |
| Molecular Formula | C10H10BrClN2 | |
| Molecular Weight | 273.56 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structure |
| Boiling Point | >300 °C (predicted) | Inferred from structure |
| Melting Point | Not publicly available | N/A |
Synthesis and Purification Protocol
The synthesis of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is most effectively achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a synthesized methodology based on established chemical principles and analogous transformations found in the literature, such as those described in patent WO2014078461A1.
Synthetic Pathway Overview
The logical flow for the synthesis involves the construction of the core nicotinonitrile ring followed by sequential halogenation steps. This approach ensures high regioselectivity.
Caption: Synthetic workflow for 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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To a solution of 2-(tert-butyl)acetonitrile (1.0 eq) in dry DMF (5 vol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise at room temperature.
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Heat the mixture to 80 °C and stir for 4 hours. The progress of the enamine formation can be monitored by TLC or GC-MS.
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Cool the reaction mixture to room temperature. Add 2-cyanoacetamide (1.1 eq) and sodium methoxide (1.5 eq) in methanol.
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Heat the resulting mixture to reflux (approx. 65 °C) for 6 hours. A precipitate should form.
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Cool to room temperature, and then to 0-5 °C in an ice bath. Acidify the mixture with 2M HCl to pH 5-6.
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Collect the precipitate by filtration, wash with cold water and then a minimal amount of cold ethanol. Dry under vacuum to yield the pyridone product.
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Expertise & Causality: The initial condensation with DMF-DMA creates a reactive enamine intermediate. The subsequent cyclocondensation with 2-cyanoacetamide is a classic Guareschi-Thorpe condensation, driven by the basic conditions provided by sodium methoxide. Acidification protonates the pyridone nitrogen, causing it to precipitate from the aqueous methanolic solution.
Step 2: Synthesis of 6-(tert-butyl)-2-chloronicotinonitrile
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To a flask charged with 6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq), add phosphorus oxychloride (POCl3) (5.0 eq).
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Carefully add phosphorus pentachloride (PCl5) (1.5 eq) portion-wise. The reaction is exothermic.
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Heat the mixture to 110 °C and stir for 12 hours. The reaction should become a clear, brown solution.
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Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
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Extract the aqueous layer with dichloromethane (3 x 10 vol).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
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Expertise & Causality: This is a standard method for converting a 2-pyridone to a 2-chloropyridine. POCl3 acts as both the solvent and the chlorinating agent. PCl5 is added to ensure the complete conversion of any remaining hydroxyl groups. The aqueous workup hydrolyzes the excess phosphorus reagents, and the basic wash neutralizes any remaining acidic components.
Step 3: Synthesis of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile
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Dissolve 6-(tert-butyl)-2-chloronicotinonitrile (1.0 eq) in concentrated sulfuric acid (3 vol) at 0 °C.
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Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 10 vol).
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Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
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Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude product can be recrystallized from ethanol or purified by column chromatography to yield the final product.
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Expertise & Causality: The electron-donating tert-butyl group activates the pyridine ring towards electrophilic aromatic substitution. The bromine is directed to the C5 position, which is para to the tert-butyl group and meta to the electron-withdrawing chloro and cyano groups. Sulfuric acid protonates the ring nitrogen, further deactivating the C4 position and enhancing the selectivity for C5 bromination.
Reactivity and Synthetic Utility
The true value of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile lies in the differential reactivity of its three functional handles. This allows for a modular and predictable approach to building molecular complexity.
Caption: Reactivity map of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile.
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C2-Chloro Group (SNAr Target): The chlorine at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano group at C3 and the pyridine ring nitrogen. This position is the most reactive site for displacement by nucleophiles such as amines, alcohols, and thiols. The steric bulk of the adjacent tert-butyl group can influence the reaction rate but also provides selectivity.
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C5-Bromo Group (Cross-Coupling Handle): The bromine at the C5 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity is generally lower than the C2-Cl in SNAr, allowing for selective functionalization. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, enabling the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents.
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C3-Cyano Group (Latent Functionality): The nitrile group is relatively stable under the conditions used to functionalize the C2 and C5 positions. It can be retained throughout a synthetic sequence and then transformed at a later stage. Common transformations include hydrolysis to a carboxylic acid or amide, reduction to an amine, or reaction with organometallic reagents to form ketones.
This orthogonal reactivity is the cornerstone of its utility in constructing complex libraries of compounds for drug discovery screening. A typical strategy involves first displacing the C2-chloro with a key pharmacophoric element via SNAr, followed by a Suzuki or Buchwald-Hartwig coupling at the C5-bromo to build out the molecular scaffold.
Characterization and Spectroscopic Data
Proper characterization is essential for verifying the identity and purity of the synthesized compound. While a publicly available, comprehensive dataset for this specific molecule is scarce, the following are the expected spectral characteristics based on its structure.
Expected ¹H NMR (400 MHz, CDCl₃):
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δ ~7.8-8.0 ppm (s, 1H): This singlet corresponds to the aromatic proton at the C4 position. Its downfield shift is due to the anisotropic effects of the adjacent cyano and bromo groups.
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δ ~1.5 ppm (s, 9H): This singlet with an integration of 9H is the characteristic signal for the tert-butyl group protons.
Expected ¹³C NMR (101 MHz, CDCl₃):
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δ ~160-165 ppm: C6 (attached to tert-butyl).
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δ ~150-155 ppm: C2 (attached to Cl).
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δ ~145-150 ppm: C4.
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δ ~115-120 ppm: C5 (attached to Br).
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δ ~115 ppm: Cyano (CN) carbon.
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δ ~105-110 ppm: C3.
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δ ~38-40 ppm: Quaternary carbon of the tert-butyl group.
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δ ~28-30 ppm: Methyl carbons of the tert-butyl group.
Expected Mass Spectrometry (ESI+):
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m/z: 273.98 [M+H]⁺, 275.98 [M+H]⁺. The characteristic isotopic pattern for one bromine and one chlorine atom (approximately 100:98:32 ratio for M, M+2, M+4) would be the definitive indicator of the compound's elemental composition.
Applications in Medicinal Chemistry
5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is primarily utilized as a key intermediate in the synthesis of biologically active molecules. Its structure is embedded within several patented compound series targeting a range of therapeutic areas. A notable example is its use in the development of inhibitors for enzymes involved in cellular signaling pathways, such as kinases.
The general workflow for its application in a drug discovery program is as follows:
Caption: Role of the title compound in a typical drug discovery workflow.
The ability to rapidly generate a diverse library of analogues by varying the nucleophile at C2 and the coupling partner at C5 allows for efficient exploration of the structure-activity relationship (SAR) around this core scaffold. This iterative process of synthesis and biological testing is fundamental to modern lead optimization.
Safety and Handling
As with any halogenated aromatic compound, 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
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Acute Toxicity: Data not available. Assume it is harmful if swallowed, inhaled, or comes into contact with skin.
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Skin Corrosion/Irritation: May cause skin irritation.
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Eye Damage/Irritation: May cause serious eye irritation.
All waste materials should be disposed of in accordance with local, state, and federal regulations.
References
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5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile, CAS 1800593-94-7. Chemcas. URL: [Link]
- WO2014078461A1 - Pyridinone compounds as HIV latency reversing agents. Google Patents.
